molecular formula C28H23N3O4S B13375488 propan-2-yl 3-[[(5E)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate

propan-2-yl 3-[[(5E)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate

Cat. No.: B13375488
M. Wt: 497.6 g/mol
InChI Key: ZFDKQFORKAOAPD-MFKUBSTISA-N
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Description

The compound propan-2-yl 3-[[(5E)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate is a thiazol-4(5H)-one derivative characterized by a benzylidene moiety at the 5-position of the thiazole ring and a propan-2-yl benzoate group linked via an amino substituent at the 2-position. Its structure includes a 2-cyanophenyl methoxy group on the benzylidene unit, which introduces electron-withdrawing properties that may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C28H23N3O4S

Molecular Weight

497.6 g/mol

IUPAC Name

propan-2-yl 3-[[(5E)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C28H23N3O4S/c1-18(2)35-27(33)20-11-7-12-23(14-20)30-28-31-26(32)25(36-28)15-19-8-5-6-13-24(19)34-17-22-10-4-3-9-21(22)16-29/h3-15,18H,17H2,1-2H3,(H,30,31,32)/b25-15+

InChI Key

ZFDKQFORKAOAPD-MFKUBSTISA-N

Isomeric SMILES

CC(C)OC(=O)C1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3OCC4=CC=CC=C4C#N)/S2

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4C#N)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-cyanobenzyl alcohol with benzaldehyde derivatives, followed by cyclization with thiosemicarbazide to form the thiazolidinone ring. The final step involves esterification with isopropyl alcohol under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isopropyl 3-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 3-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the benzylidene moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares core structural motifs with several thiazol-4(5H)-one and azalactone derivatives. Key comparisons include:

Table 1: Substituent Comparison
Compound Benzylidene Substituent Thiazole/Thiazolidinone Substituents Key Functional Groups
Target Compound 2-cyanophenyl methoxy 4-oxo, amino-linked benzoate ester Ester, cyano, methoxy
(Z)-5-benzylidene-2-amino propanoic acid Benzylidene (unsubstituted) 4-oxo, amino-linked propanoic acid Carboxylic acid, unsubstituted aryl
4-(2-Methoxybenzylidene)-2-phenyl-oxazol-5-one 2-methoxybenzylidene Phenyl, oxazol-5-one Methoxy, oxazolone
5-(2-Chlorobenzylidene)-thiazolidinone 2-chlorobenzylidene 4-oxo, sulfanylidene, propanoylamino Chloro, sulfanylidene, amide

Key Observations :

  • Electron Effects: The target’s 2-cyanophenyl methoxy group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in and the moderately electron-withdrawing chloro substituent in . This difference may enhance electrophilic reactivity or alter binding affinity in biological systems.
  • Biological Implications : Thiazol-4(5H)-ones with substituted benzylidene groups (e.g., ) exhibit anticancer and antimicrobial activities, suggesting the target may share similar modes of action.

Key Observations :

  • Solvent and Base: Ethanol and K₂CO₃ are optimal for thiazol-4(5H)-one condensations (e.g., ), likely due to their ability to stabilize intermediates while avoiding side reactions. Methanol and DMF are less effective .
  • Reaction Efficiency: The target compound’s synthesis may follow similar conditions, though the steric bulk of the 2-cyanophenyl methoxy group could necessitate longer reaction times or elevated temperatures.

Physicochemical and Spectroscopic Properties

  • NMR Analysis: In related compounds (e.g., ), chemical shifts in regions corresponding to benzylidene and thiazole protons (e.g., 6.5–8.5 ppm) are sensitive to substituent effects. The target’s 2-cyanophenyl methoxy group is expected to deshield adjacent protons, altering shift patterns compared to methoxy or chloro analogs.

Biological Activity

Propan-2-yl 3-[[(5E)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate is a complex organic compound with significant potential in biological research. Its molecular formula is C28H23N3O4S, and it has garnered attention due to its unique structural features and possible pharmacological applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The compound's structural characteristics include:

  • Molecular Weight : 497.6 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)OC(=O)C1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4C#N)S2

Biological Activity Overview

The biological activity of this compound includes potential anti-cancer properties, antimicrobial effects, and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have indicated that compounds similar to propan-2-yl 3-[[(5E)-5-[...]] exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : A study demonstrated that derivatives of thiazole compounds showed IC50 values in the micromolar range against breast cancer cells (MCF7) and lung cancer cells (A549) .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways, such as topoisomerases and kinases .
Cell Line IC50 (µM) Mechanism
MCF715.4Topoisomerase inhibition
A54912.8Kinase inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary assays indicated that propan-2-yl 3-[[(5E)-5-[...]] showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Fungal Activity : Similar compounds have demonstrated antifungal activity against Candida species, suggesting a broad spectrum of antimicrobial efficacy.

Case Study 1: Anticancer Efficacy in Vivo

A recent in vivo study evaluated the anticancer efficacy of a related thiazole compound in a mouse model bearing human tumor xenografts. The results showed a significant reduction in tumor size after treatment with the compound administered at a dose of 50 mg/kg body weight for two weeks.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of propan-2-yl 3-[[(5E)-5-[...]]. The compound was tested against various enzymes involved in metabolic pathways, revealing potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression.

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